molecular formula C21H25N5O2 B5675042 N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide

Cat. No. B5675042
M. Wt: 379.5 g/mol
InChI Key: RETRWAFMHQPEFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been prepared in the search for novel compounds, utilizing methods such as indolization under Fischer conditions and Japp-Klingemann reaction followed by decarboxylation and amidification. These processes involve the condensation of acids or their N-aryl(methyl) derivatives with 4-aminopyridine, showcasing a pathway that could be adapted for the synthesis of the target compound (Menciu et al., 1999).

Molecular Structure Analysis

For compounds with similar molecular frameworks, conformational analysis plays a crucial role in understanding their biological activity. Studies on N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives highlight the importance of molecular conformation in determining potency and selectivity, suggesting that the spatial arrangement of atoms within the target molecule is critical for its biological function (Costello et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving the target molecule can be inferred from studies on similar compounds. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides reveals various reactivity channels, leading to products that depend on the oxidant and conditions used. This illustrates the diverse reactivity profile of acetamide derivatives under oxidative conditions, which could extend to our target compound (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of a compound like N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. While specific data for this compound might not be readily available, insights can be drawn from related acetamide derivatives, which exhibit a range of solubilities and stability profiles influenced by their molecular structure (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for various chemical transformations, and interactions with biological targets, are key to understanding the application scope of the target compound. Research on similar molecules, such as the synthesis and characterization of various acetamide derivatives, provides a foundation for predicting the reactivity and functional group transformations that the target compound might undergo (Ibrahim et al., 2016).

properties

IUPAC Name

N-(2-indol-1-ylethyl)-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-23(12-13-25-11-8-17-6-2-3-7-19(17)25)21(28)16-26-20(27)14-18(15-22-26)24-9-4-5-10-24/h2-3,6-8,11,14-15H,4-5,9-10,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRWAFMHQPEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC2=CC=CC=C21)C(=O)CN3C(=O)C=C(C=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide

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